Cinanserin Hydrochloride: A Comprehensive Technical Guide
Cinanserin Hydrochloride: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, History, Dual-Mechanism of Action, and Therapeutic Potential of a Re-emerging Pharmacological Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinanserin Hydrochloride, a compound first synthesized in the 1960s, has traversed a remarkable journey from its initial development as a serotonin antagonist to its more recent identification as a potent inhibitor of viral proteases. This technical guide provides a comprehensive overview of Cinanserin Hydrochloride, detailing its discovery, historical development, and its dual mechanism of action. The document elucidates the intricate signaling pathways associated with its function as a 5-HT2A receptor antagonist and a SARS-CoV 3CL protease inhibitor. Quantitative pharmacological data are systematically presented, and detailed experimental protocols for key assays are outlined to facilitate further research and development. This whitepaper aims to serve as a critical resource for researchers and drug development professionals interested in the multifaceted therapeutic potential of Cinanserin Hydrochloride.
Introduction
Cinanserin, also known by its developmental code SQ 10,643, is a synthetic molecule that first garnered attention in the 1960s for its potent serotonin (5-hydroxytryptamine, 5-HT) antagonistic properties. It was primarily characterized as a selective antagonist of the 5-HT2A and 5-HT2C receptors. During this early period, preliminary clinical investigations explored its potential therapeutic applications, including in the management of chronic schizophrenia and carcinoid syndrome.
Decades later, in the wake of the Severe Acute Respiratory Syndrome (SARS) outbreak, Cinanserin was rediscovered through in-silico screening as a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] This discovery has opened a new chapter in the story of Cinanserin, highlighting its potential as a broad-spectrum antiviral agent. This guide provides an in-depth technical examination of Cinanserin Hydrochloride, from its historical roots to its modern-day resurgence.
History and Discovery
Cinanserin was first synthesized and pharmacologically characterized in the early 1960s by scientists at the Squibb Institute for Medical Research. The initial research focused on its ability to counteract the physiological effects of serotonin, a key neurotransmitter involved in a wide range of physiological and pathological processes.
A preliminary clinical evaluation of Cinanserin (SQ 10,643) in chronic schizophrenic patients was published in 1968.[2] The study explored its potential antipsychotic effects, likely based on the understanding at the time of the role of serotonin in psychiatric disorders. Another study in 1968 investigated its use in treating carcinoid syndrome, a condition characterized by excessive serotonin production. While these early clinical explorations did not lead to its widespread clinical use, they established a foundation for understanding its in-vivo effects in humans.
The revival of interest in Cinanserin came in the early 21st century with the application of computational drug discovery methods. Virtual screening of existing drug libraries identified Cinanserin as a potential inhibitor of the SARS-CoV 3CLpro.[1] This pivotal finding has since been validated by in-vitro studies, demonstrating its ability to block viral replication.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide hydrochloride |
| Molecular Formula | C₂₀H₂₅ClN₂OS |
| Molecular Weight | 376.9 g/mol [3] |
| CAS Number | 54-84-2[3] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Pharmacology and Mechanism of Action
Cinanserin Hydrochloride exhibits a dual mechanism of action, functioning as both a serotonin receptor antagonist and a viral protease inhibitor.
Serotonin 5-HT2A Receptor Antagonism
Cinanserin is a potent antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway.[4] Blockade of this receptor by Cinanserin prevents the binding of endogenous serotonin, thereby inhibiting the downstream signaling cascade.
Upon binding of serotonin, the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] DAG, along with Ca2+, activates protein kinase C (PKC).[6] This cascade ultimately modulates a variety of cellular responses, including neuronal excitability, smooth muscle contraction, and platelet aggregation. By blocking the initial binding of serotonin, Cinanserin effectively inhibits this entire signaling pathway.
SARS-CoV 3CL Protease Inhibition
Cinanserin has been identified as an inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV.[1] This cysteine protease is essential for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription.
The SARS-CoV 3CLpro cleaves the viral polyprotein at specific recognition sites, characterized by a consensus sequence.[7] Cinanserin is believed to act as a competitive inhibitor, binding to the active site of the 3CLpro and preventing it from processing its natural substrates. This inhibition of proteolytic activity halts the viral replication process.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Cinanserin Hydrochloride's activity at its primary targets.
Table 1: Serotonin Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |
| 5-HT2A | [³H]Ketanserin | Radioligand Binding | 41 | Tocris Bioscience |
| 5-HT1 | - | - | 3500 | Tocris Bioscience |
Table 2: SARS-CoV 3CL Protease Inhibition
| Parameter | Cinanserin | Cinanserin HCl | Reference |
| IC₅₀ (µM) | 4.92 | 5.05 | [8] |
| KD (µM) | 49.4 | 78.0 | [8] |
Table 3: Antiviral Activity
| Virus | Cell Line | Assay | IC₅₀ (µM) | Reference |
| SARS-CoV | Vero | Viral Yield Reduction | 19-34 | [1] |
| HCoV-229E | MRC-5 | Viral Yield Reduction | 19-34 | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Cinanserin Hydrochloride.
5-HT2A Receptor Radioligand Binding Assay
This protocol is a generalized representation based on standard methods for GPCR radioligand binding assays.
Objective: To determine the binding affinity (Ki) of Cinanserin Hydrochloride for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptors.
-
[³H]Ketanserin (radioligand).
-
Cinanserin Hydrochloride (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Ketanserin at a concentration near its Kd, and varying concentrations of Cinanserin Hydrochloride. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled 5-HT2A antagonist).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Cinanserin Hydrochloride. Determine the IC₅₀ value (the concentration of Cinanserin that inhibits 50% of the specific binding of [³H]Ketanserin). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SARS-CoV 3CL Protease FRET-Based Inhibition Assay
This protocol is based on the methodology described for the evaluation of Cinanserin as a SARS-CoV 3CLpro inhibitor.[8]
Objective: To determine the in-vitro inhibitory activity (IC₅₀) of Cinanserin Hydrochloride against SARS-CoV 3CL protease.
Materials:
-
Recombinant SARS-CoV 3CL protease.
-
Fluorogenic peptide substrate containing the 3CLpro cleavage site, flanked by a fluorescent donor and a quencher molecule.
-
Cinanserin Hydrochloride (test compound).
-
Assay Buffer (e.g., Tris or HEPES buffer, pH 7.3).
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of Cinanserin Hydrochloride, and the recombinant SARS-CoV 3CL protease.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an appropriate excitation and emission wavelength. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
Cinanserin Hydrochloride represents a fascinating case of drug repositioning, with its journey from a 1960s serotonin antagonist to a promising 21st-century antiviral candidate. Its dual mechanism of action offers intriguing possibilities for therapeutic development. The well-established safety profile from its early clinical evaluations provides a significant advantage for its potential repurposing.
Future research should focus on several key areas:
-
Optimization of Antiviral Activity: Structure-activity relationship (SAR) studies could lead to the development of more potent and selective 3CL protease inhibitors based on the Cinanserin scaffold.
-
In-vivo Efficacy Studies: Preclinical studies in animal models of coronavirus infection are necessary to validate the in-vitro antiviral activity and to determine the pharmacokinetic and pharmacodynamic properties of Cinanserin.
-
Clinical Evaluation for Antiviral Indications: Well-designed clinical trials are required to assess the safety and efficacy of Cinanserin Hydrochloride in the treatment of diseases caused by coronaviruses.
-
Exploration of Dual-Targeting Synergy: The combined 5-HT2A receptor antagonism and antiviral activity could offer unique therapeutic benefits, particularly in the context of viral infections that have neurological or inflammatory components.
References
- 1. Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinanserin (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinanserin Hydrochloride | C20H25ClN2OS | CID 6433141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
